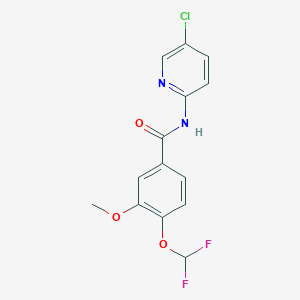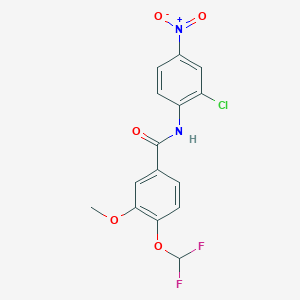
N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide
Overview
Description
N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a benzamide moiety substituted with difluoromethoxy and methoxy groups. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and nitration.
Introduction of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Substitution Reactions: The difluoromethoxy and methoxy groups are introduced through nucleophilic substitution reactions, typically using corresponding halides and strong bases.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide can be compared with other similar compounds, such as:
5-Chloropyridine-2-boronic acid: This compound is used in organic synthesis and pharmaceutical intermediates, particularly in Suzuki-Miyaura coupling reactions.
(5-Chloro-2-pyridinyl)acetic acid: Known for its use in various chemical reactions and as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O3/c1-21-11-6-8(2-4-10(11)22-14(16)17)13(20)19-12-5-3-9(15)7-18-12/h2-7,14H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLOEUJGUKRHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4382089.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4382097.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382104.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382108.png)
![1,5-dimethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4382116.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382132.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382145.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382155.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4382160.png)

![N-{4-[(3,4-diethoxybenzyl)oxy]phenyl}-2-thiophenesulfonamide](/img/structure/B4382176.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-2-thiophenesulfonamide](/img/structure/B4382180.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4382191.png)
